1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1216040-23-1
VCID: VC2996131
InChI: InChI=1S/C11H16N2O2/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,14,15)
SMILES: CC1=C(C(=NN1C2CCCC2)C)C(=O)O
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1216040-23-1

Cat. No.: VC2996131

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - 1216040-23-1

Specification

CAS No. 1216040-23-1
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name 1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H16N2O2/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,14,15)
Standard InChI Key CMJHVRCMIMFJKX-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C2CCCC2)C)C(=O)O
Canonical SMILES CC1=C(C(=NN1C2CCCC2)C)C(=O)O

Introduction

Chemical Identity and Structure

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1216040-23-1) is characterized by a pyrazole core with specific substitution patterns. Its structural features include a cyclopentyl group at the N-1 position, methyl groups at positions 3 and 5, and a carboxylic acid functional group at position 4. This arrangement creates a molecule with both aromatic and acidic properties.

The compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . Its chemical identity is further characterized by the following data:

PropertyValue
CAS Number1216040-23-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
SMILESO=C(C1=C(C)N(C2CCCC2)N=C1C)O
MDL NumberMFCD12403383

The three-dimensional structure of this compound reveals a non-planar arrangement, with the cyclopentyl ring positioned perpendicular to the planar pyrazole ring system. This spatial configuration influences its binding capabilities with biological targets and its behavior in chemical reactions.

Physical and Chemical Properties

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically exists as a solid at room temperature. Based on data for related compounds, it likely exhibits the following physical and chemical properties:

  • Appearance: White to off-white crystalline solid

  • Storage requirements: Long-term stability requires cool, dry conditions

  • Solubility: Likely soluble in organic solvents such as DMSO, methanol, and dichloromethane; limited solubility in water

  • Acid-base properties: Acts as a weak acid due to the carboxylic acid group

The compound's behavior is influenced by both its heterocyclic ring system and the carboxylic acid functional group. The pyrazole ring contributes to its aromatic character and provides potential coordination sites through its nitrogen atoms, while the carboxylic acid group contributes to its acidity and hydrogen-bonding capabilities.

Chemical Reactivity

The reactivity of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is primarily determined by its functional groups. The carboxylic acid moiety and the pyrazole ring each contribute to distinctive reaction patterns:

Carboxylic Acid Reactivity

  • Esterification: Formation of esters through reaction with alcohols

  • Amidation: Formation of amides through reaction with amines

  • Reduction: Conversion to alcohols, aldehydes or methyl groups through appropriate reducing agents

  • Decarboxylation: Loss of the carboxyl group under high temperature or specific catalytic conditions

  • Salt formation: Reaction with bases to form carboxylate salts

Pyrazole Ring Reactivity

  • Electrophilic substitution: Generally occurs at the C4 position (already substituted in this compound)

  • Coordination chemistry: Nitrogen atoms can coordinate with metals

  • Hydrogen bonding: Participates as both a donor and acceptor in hydrogen bonding networks

These reactivity patterns make the compound versatile for derivatization and incorporation into more complex structures.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, comparison with structurally related compounds provides valuable context:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C12H18N2O2222.29Contains cyclohexyl instead of cyclopentyl at N-1
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid C10H14N2O2194.23Lacks methyl group at C-3 position
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid C6H8N2O2140.14Lacks cyclopentyl group at N-1
1-Cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid C12H18N2O2222.29Contains propyl instead of methyl at C-5
1-Cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid C9H11N3O4225.20Contains nitro group at C-4; carboxylic acid at C-5

These structural variations significantly influence physicochemical properties, binding affinities to biological targets, and reactivity profiles. For example, the cyclopentyl substituent provides different steric and lipophilic properties compared to cyclohexyl, potentially affecting membrane permeability and receptor interactions.

Analytical Characterization

Comprehensive characterization of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would typically employ the following analytical techniques:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 1H NMR would show signals for cyclopentyl protons (multiplets), methyl protons (singlets), and carboxylic acid proton (broad singlet)

    • 13C NMR would reveal carbons of the pyrazole ring, methyl groups, cyclopentyl ring, and carboxylic acid

  • Infrared Spectroscopy (IR)

    • Characteristic absorption bands for C=O stretching (approximately 1700 cm-1)

    • O-H stretching of carboxylic acid (broad band around 3000-2500 cm-1)

    • C=N and C=C stretching of the pyrazole ring

  • Mass Spectrometry (MS)

    • Molecular ion peak at m/z 208

    • Fragmentation pattern providing structural confirmation

Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC)

    • Assessment of purity

    • Retention time comparison with standards

  • Thin-Layer Chromatography (TLC)

    • Monitoring of reaction progress during synthesis

    • Purity assessment

X-ray Crystallography

Crystal structure determination would provide definitive confirmation of the three-dimensional arrangement of atoms, bond angles, and intermolecular interactions in the solid state.

Research Opportunities and Future Directions

The current scientific literature reveals several promising research directions for 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid:

  • Structure-activity relationship studies comparing its biological activities with structurally related compounds

  • Development of more efficient synthetic routes with improved yields

  • Investigation of metal complexation properties utilizing the carboxylic acid and pyrazole nitrogen atoms

  • Exploration of its potential as a pharmacophore in drug discovery

  • Computational studies to predict binding interactions with biological targets

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